molecular formula C22H16N6OS B2651104 N-naphthalen-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868969-59-9

N-naphthalen-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide

Cat. No. B2651104
CAS RN: 868969-59-9
M. Wt: 412.47
InChI Key: QEYAFNMWZZSKFT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a naphthalene group, a pyridine group, a triazole group, and a pyridazine group. These groups are common in many pharmaceuticals and could potentially give this compound a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, which could potentially be formed via a 1,3-dipolar cycloaddition reaction . The naphthalene and pyridine groups could be introduced through various coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The naphthalene group is a polycyclic aromatic hydrocarbon, while the pyridine, triazole, and pyridazine groups are all heterocyclic aromatic compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the triazole group could potentially undergo further reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene group could potentially increase its hydrophobicity, while the presence of the pyridine group could potentially make it a weak base .

Scientific Research Applications

Antiviral Applications

Amino acid derivatives, specifically a new series of 2‐(naphthalen‐2‐yloxy)‐N‐[(aryl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazol‐3‐yl)methyl] acetamides, were synthesized and evaluated for their inhibitory activity against HIV-1 and HIV-2 in MT‐4 cells. The study identified a compound exhibiting potent in vitro inhibitor properties for the replication of HIV-1, suggesting a new lead in the development of an antiviral agent (Hamad et al., 2010).

Heterocyclic Chemistry and Applications

The synthesis of the novel naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic system was explored, with applications in various fields including human and veterinary medicine. The synthesized compounds have potential uses as tranquilizers, fungicides, antihistamines, and antihypertensive preparations (Osyanin, Osipov, & Klimochkin, 2012).

Anticancer Applications

Naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione derivatives were synthesized and evaluated as potential anticonvulsant agents. The compounds exhibited significant delay in the onset of convulsion and prolongation of survival time compared to phenobarbital, indicating their potential as anticancer agents (Ghareb et al., 2017).

Synthesis of Multi-Functional Heterocyclic Compounds

Polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives were synthesized from 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile, demonstrating the potential of naphthalene derivatives in synthesizing a diverse range of functional compounds (Aly, 2006).

Photophysical and Redox Properties

Water-soluble 1,4,5,8-naphthalene diimide derivatives were prepared, and their redox and photophysical properties were characterized. These compounds exhibited distinct reactivities and offered new prospects for the efficient photochemical production of reactive carbon-centered radicals (Abraham et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, such as in pharmaceuticals or materials science .

properties

IUPAC Name

N-naphthalen-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6OS/c29-20(24-18-7-3-5-15-4-1-2-6-17(15)18)14-30-21-9-8-19-25-26-22(28(19)27-21)16-10-12-23-13-11-16/h1-13H,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYAFNMWZZSKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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